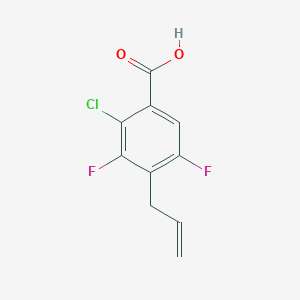
2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid is an aromatic compound with the molecular formula C10H7ClF2O2 This compound is characterized by the presence of chloro, difluoro, and prop-2-en-1-yl substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-difluorobenzene and prop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are reacted together, followed by purification steps such as recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and difluoro substituents can enhance binding affinity and specificity, while the prop-2-en-1-yl group can participate in covalent bonding with target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-difluoro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-3,5-difluoro-4-methylbenzoic acid
- 2-Chloro-3,5-difluoro-4-methoxybenzoic acid
Uniqueness
2-Chloro-3,5-difluoro-4-(prop-2-en-1-yl)benzoic acid is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
189024-28-0 |
|---|---|
Molecular Formula |
C10H7ClF2O2 |
Molecular Weight |
232.61 g/mol |
IUPAC Name |
2-chloro-3,5-difluoro-4-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H7ClF2O2/c1-2-3-5-7(12)4-6(10(14)15)8(11)9(5)13/h2,4H,1,3H2,(H,14,15) |
InChI Key |
YSDQFRNJOQPCTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C(=C1F)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


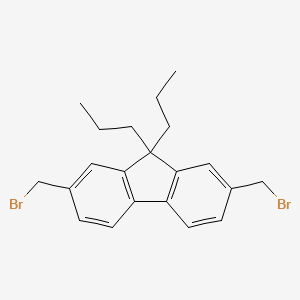
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
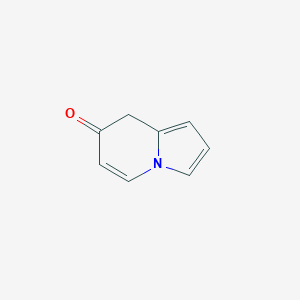

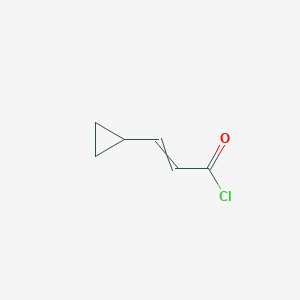
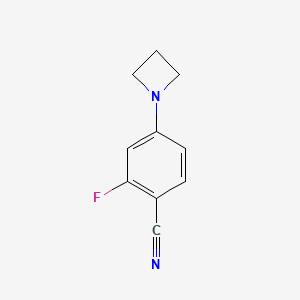
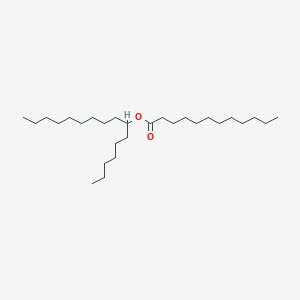
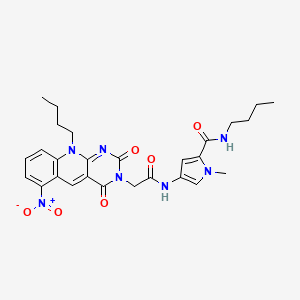
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
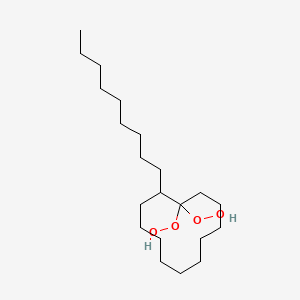
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
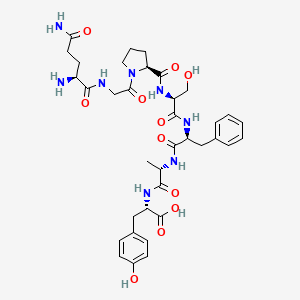
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
